molecular formula C4H7BrMg B1587867 2-Methyl-1-propenylmagnesium bromide CAS No. 38614-36-7

2-Methyl-1-propenylmagnesium bromide

Cat. No. B1587867
CAS RN: 38614-36-7
M. Wt: 159.31 g/mol
InChI Key: FFUIUNZKXBJVSC-UHFFFAOYSA-M
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Description

2-Methyl-1-propenylmagnesium bromide (2MPB) is a Grignard reagent, a type of organometallic compound, which is used in a variety of synthetic organic chemistry applications. It is an important reagent in modern organic synthesis, as it can be used to synthesize a wide range of compounds. 2MPB is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

    Application

    2-Methyl-1-propenylmagnesium bromide is used as a Grignard reagent . Grignard reagents are commonly used in nucleophilic addition and substitution reactions .

    Application

    This compound has been used in the synthesis of biaryls, alkylarenes, and alkenylarenes .

    Results

    The results would be the successful synthesis of the desired biaryl, alkylarene, or alkenylarene compound .

    Application

    2-Methyl-1-propenylmagnesium bromide has been used in a study of a palladium-catalyzed coupling with aryl tosylates .

    Results

    The result would be the formation of a new carbon-carbon bond between the aryl group and the 2-methyl-1-propenyl group .

    Application

    2-Methyl-1-propenylmagnesium Bromide Solutions are moderate to highly concentrated solutions used for chemical analysis .

    Application

    It is also used in solution deposition processes .

    Results

    The results would be the successful deposition of the desired material .

    Application

    This compound has been used in the synthesis of alkynylalkenones via nucleophilic addition .

    Results

    The results would be the successful synthesis of the desired alkynylalkenone compound .

properties

IUPAC Name

magnesium;2-methylprop-1-ene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUIUNZKXBJVSC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[CH-])C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-propenylmagnesium bromide

CAS RN

38614-36-7
Record name 2-Methyl-1-propenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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